6-Ethoxypyridazin-3-amine

Description

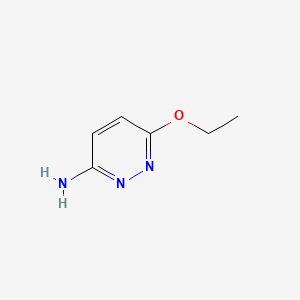

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxypyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEONBANQFZLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068188 | |

| Record name | 3-Pyridazinamine, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39614-78-3 | |

| Record name | 6-Ethoxy-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39614-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinamine, 6-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039614783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridazinamine, 6-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridazinamine, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Ethoxypyridazin-3-amine (CAS Number: 39614-78-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Ethoxypyridazin-3-amine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic application in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Chemical and Physical Properties

6-Ethoxypyridazin-3-amine, with the CAS number 39614-78-3, is a pyridazine derivative characterized by an ethoxy group at the 6-position and an amine group at the 3-position.[1][2] This unique arrangement of functional groups imparts specific electronic and steric properties, making it a valuable synthon for creating diverse molecular architectures.[3]

| Property | Value | Source |

| CAS Number | 39614-78-3 | [2] |

| Molecular Formula | C₆H₉N₃O | [1][2] |

| Molecular Weight | 139.16 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | |

| Storage Conditions | Store in a dark place under an inert atmosphere at 2-8°C. | |

| Synonyms | 6-Ethoxy-3-pyridazinamine, 3-Amino-6-ethoxypyridazine |

Synthesis of 6-Ethoxypyridazin-3-amine: A Step-by-Step Protocol with Mechanistic Rationale

The most direct and widely utilized method for the synthesis of 6-alkoxypyridazin-3-amines is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridazine ring, which is further activated by the presence of a good leaving group, typically a halogen, at the 6-position. The following protocol outlines the synthesis of 6-Ethoxypyridazin-3-amine from the readily available precursor, 3-amino-6-chloropyridazine.

Precursor Synthesis: 3-Amino-6-chloropyridazine

The starting material, 3-amino-6-chloropyridazine, can be synthesized from 3,6-dichloropyridazine by a selective nucleophilic substitution with ammonia.[4] The reaction is typically carried out in a suitable solvent and at elevated temperatures to facilitate the displacement of one of the chloro groups.[4]

Synthesis of 6-Ethoxypyridazin-3-amine

This protocol is adapted from established procedures for the synthesis of analogous 6-alkoxypyridazin-3-amines. The core principle is the displacement of the chloride ion from 3-amino-6-chloropyridazine by an ethoxide ion.

Reaction Scheme:

Sources

6-Ethoxypyridazin-3-amine molecular weight and formula

An In-Depth Technical Guide to 6-Ethoxypyridazin-3-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Ethoxypyridazin-3-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details the molecule's fundamental physicochemical properties, outlines a robust synthetic protocol, and explores its potential applications as a versatile chemical building block. The pyridazine scaffold is a well-established pharmacophore, and this guide serves as a foundational resource for leveraging this specific ethoxy-substituted derivative in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

6-Ethoxypyridazin-3-amine is a substituted pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of an amine group at the 3-position and an ethoxy group at the 6-position imparts specific chemical characteristics that make it a valuable intermediate in organic synthesis.

A summary of its key quantitative data is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃O | [1][2][3] |

| Molecular Weight | 139.16 g/mol | [1][3] |

| CAS Number | 39614-78-3 | [1][2] |

| Appearance | Solid | [2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |

Synthesis and Reactivity

The synthesis of 6-Ethoxypyridazin-3-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common strategy in heterocyclic chemistry allows for the efficient introduction of the ethoxy group onto the pyridazine core.

The most logical precursor for this synthesis is 3-amino-6-chloropyridazine. The chlorine atom at the 6-position is an effective leaving group, susceptible to displacement by a strong nucleophile like the ethoxide ion. The reaction is generally carried out in the presence of sodium ethoxide in an ethanol solvent, which acts as both the nucleophile source and the reaction medium. This approach is analogous to the well-documented synthesis of similar 6-alkoxypyridazin-3-amine derivatives.[4]

The amine group at the 3-position and the nitrogen atoms within the pyridazine ring can undergo various chemical transformations, making 6-Ethoxypyridazin-3-amine a versatile scaffold for building more complex molecules.

Detailed Experimental Protocol: Synthesis of 6-Ethoxypyridazin-3-amine

This protocol describes a representative laboratory-scale synthesis from 3-amino-6-chloropyridazine.

Reagents and Materials:

-

3-amino-6-chloropyridazine

-

Sodium metal

-

Anhydrous Ethanol (200 proof)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Column chromatography setup (Silica gel, appropriate eluent system e.g., Ethyl Acetate/Hexane)

Procedure:

-

Preparation of Sodium Ethoxide Solution: Under an inert atmosphere, carefully add small pieces of sodium metal to a flask containing anhydrous ethanol at 0 °C. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 3-amino-6-chloropyridazine portion-wise.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

-

Quenching and Extraction: Carefully quench the reaction by slowly adding water. Reduce the solvent volume using a rotary evaporator. Extract the aqueous residue multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield pure 6-Ethoxypyridazin-3-amine.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthetic process.

Caption: Synthetic workflow for 6-Ethoxypyridazin-3-amine.

Applications in Research and Drug Development

The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] The specific substitution pattern of 6-Ethoxypyridazin-3-amine makes it an attractive starting point for generating libraries of novel compounds for biological screening.

-

Scaffold for Kinase Inhibitors: The general structure of aminopyridazines is found in various kinase inhibitors. The amine group can serve as a key hydrogen bond donor, interacting with the hinge region of a kinase active site. The ethoxy group can be used to modulate solubility, lipophilicity, and metabolic stability, or serve as a vector for further chemical modification.

-

Intermediate for Complex Heterocycles: This compound is a building block for constructing more complex fused heterocyclic systems. For example, the amine group can be acylated, alkylated, or used in condensation reactions to build upon the pyridazine core.

-

Structure-Activity Relationship (SAR) Studies: In a drug discovery program, 6-Ethoxypyridazin-3-amine can be used to probe the SAR of a lead compound. By comparing its biological activity to analogues with different alkyl groups (e.g., methoxy[6][7] or propoxy[5]) or other substituents at the 6-position (e.g., bromo[8] or iodo[9]), researchers can understand the steric and electronic requirements for optimal potency and selectivity. The development of novel pyrido[2,3-d]pyrimidine derivatives for therapeutic applications highlights the importance of amino-functionalized heterocyclic scaffolds in modern drug discovery.[10]

Safety and Handling

As with any laboratory chemical, 6-Ethoxypyridazin-3-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For long-term stability, the compound should be stored under an inert atmosphere at refrigerated temperatures (2–8 °C).[1]

References

-

6-Ethoxypyridazin-3-amin - ChemBK. ChemBK. [Link]

-

6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem. National Center for Biotechnology Information. [Link]

-

3-Pyridazinamine, 6-ethoxy- - Substance Details - SRS | US EPA. US Environmental Protection Agency. [Link]

-

6-ETHOXYPYRIDAZIN-3-AMINE [P93003] - ChemUniverse. ChemUniverse. [Link]

-

6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779 - PubChem. National Center for Biotechnology Information. [Link]

-

6-Iodopyridazin-3-amine | C4H4IN3 | CID 10867834 - PubChem. National Center for Biotechnology Information. [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. MDPI. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 6-Ethoxypyridazin-3-amine | CymitQuimica [cymitquimica.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 6-Methoxypyridazin-3-amine | CymitQuimica [cymitquimica.com]

- 7. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Iodopyridazin-3-amine | C4H4IN3 | CID 10867834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]

An In-Depth Technical Guide to 6-Ethoxypyridazin-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxypyridazin-3-amine, a substituted pyridazine derivative, presents a scaffold of significant interest in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic pathways, reactivity profile, and known biological applications. By integrating experimental data with theoretical insights, this document serves as a crucial resource for researchers exploring the potential of this versatile molecule in the development of novel therapeutic agents and other bioactive compounds.

Molecular and Physicochemical Properties

6-Ethoxypyridazin-3-amine, with the CAS Number 39614-78-3, is a heterocyclic amine featuring a pyridazine ring substituted with an ethoxy and an amino group.[1] These functional groups play a pivotal role in defining its chemical behavior and biological activity.

Core Molecular Attributes

| Property | Value | Source |

| IUPAC Name | 6-Ethoxypyridazin-3-amine | [1] |

| CAS Number | 39614-78-3 | [1] |

| Molecular Formula | C₆H₉N₃O | [1][2] |

| Molecular Weight | 139.16 g/mol | [1][2] |

Physicochemical Characteristics

Experimentally determined physical properties for 6-Ethoxypyridazin-3-amine are not extensively reported in publicly available literature. However, based on the general properties of similar small molecules, particularly primary amines and pyridazine derivatives, the following characteristics can be anticipated. Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[3] This solubility tends to decrease as the size of the alkyl group increases.[3] Amines are also readily soluble in organic solvents like alcohols and ethers.[3] The boiling points of primary amines are higher than corresponding alkanes due to hydrogen bonding but generally lower than corresponding alcohols.[4]

For its close analog, 3-aminopyridine, the melting point is 65 °C and the boiling point is 248 °C.[5] It is highly soluble in water, alcohol, and benzene.[5] Another related compound, pyridazin-3-amine, has a predicted pKa of 4.88.[6]

Synthesis and Characterization

The synthesis of 6-Ethoxypyridazin-3-amine can be approached through several established methods in heterocyclic chemistry, primarily involving nucleophilic substitution reactions on a pyridazine core.

Synthetic Workflow

A common and efficient route to 6-alkoxypyridazin-3-amines involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The synthesis of the related 6-methoxypyridazin-3-amine, for instance, is often achieved by reacting 3-amino-6-chloropyridazine with sodium methoxide in methanol.[7] A similar strategy can be employed for the ethoxy derivative.

Caption: Synthetic route to 6-Ethoxypyridazin-3-amine.

Step-by-Step Protocol:

-

Preparation of Sodium Ethoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol with cooling to control the exothermic reaction.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 3-amino-6-chloropyridazine.

-

Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 6-Ethoxypyridazin-3-amine.

Spectroscopic Characterization

1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), and signals for the aromatic protons on the pyridazine ring. The amino group protons will likely appear as a broad singlet.

13C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group and the four distinct carbons of the pyridazine ring. The chemical shifts will be influenced by the electron-donating effects of the amino and ethoxy groups.

Infrared (IR) Spectroscopy: The IR spectrum of this primary amine is expected to exhibit two N-H stretching bands in the region of 3400-3250 cm-1.[8] An N-H bending vibration should be observable around 1650-1580 cm-1.[8] The C-N stretching of the aromatic amine will likely appear in the 1335-1250 cm-1 region.[8] Additionally, characteristic C-O stretching bands for the ethoxy group will be present.

Mass Spectrometry: The electron ionization mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 139.16). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages of the pyridazine ring.

Chemical Reactivity and Potential Applications

The reactivity of 6-Ethoxypyridazin-3-amine is dictated by the interplay of the electron-rich amino and ethoxy substituents and the inherent electronic nature of the pyridazine ring.

Reactivity Profile

The amino group imparts nucleophilic character and can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. The pyridazine ring itself can participate in various transformations, including electrophilic and nucleophilic substitution reactions, although the electron-donating substituents will influence the regioselectivity of these reactions.

Caption: Potential reactivity of 6-Ethoxypyridazin-3-amine.

Applications in Drug Discovery and Agrochemicals

Pyridazine derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[7] They have been investigated for a plethora of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.

A study on the biological activities of novel pyridazine derivatives, including a compound closely related to 6-Ethoxypyridazin-3-amine (2-(6-ethoxy-pyridazin-3-yl)-isothiourea hydrochloride), demonstrated its ability to stimulate the growth of adventitious roots in common bean plants.[9] This suggests potential applications in agriculture as a plant growth regulator.[9] The structural similarity of 6-Ethoxypyridazin-3-amine to these bioactive compounds makes it a valuable building block for the synthesis of new chemical entities with potential therapeutic or agricultural applications. Chiral amines, in general, are crucial components in many FDA-approved drugs.[10]

Safety and Handling

Detailed toxicological data for 6-Ethoxypyridazin-3-amine is not available. As with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For related aminopyridine compounds, hazards include toxicity if swallowed or in contact with skin, and irritation to the skin, eyes, and respiratory system.

Conclusion

6-Ethoxypyridazin-3-amine is a heterocyclic compound with significant potential for further exploration in the fields of drug discovery and agrochemicals. Its synthesis is achievable through established chemical routes, and its reactivity offers numerous possibilities for derivatization. While a comprehensive experimental characterization is still needed in the public domain, this guide provides a solid foundation of its known and predicted properties. The demonstrated biological activity of closely related analogs underscores the promise of 6-Ethoxypyridazin-3-amine as a scaffold for the development of novel, impactful molecules.

References

-

Supporting Information. ScienceOpen. Available from: [Link]

-

Synthesis and biological activities of novel pyridazine derivatives. ResearchGate. 2025-08-05. Available from: [Link]

-

HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. Available from: [Link]

-

IR: amines. Available from: [Link]

-

Aminopyridazine | C4H5N3 | CID 230373. PubChem. Available from: [Link]

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. Available from: [Link]

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Available from: [Link]

-

Amine compounds. Available from: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

-

6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673. PubChem. Available from: [Link]

-

3-Aminopyridine | C5H6N2 | CID 10009. PubChem. Available from: [Link]

-

24.2: Structure and Properties of Amines. Chemistry LibreTexts. 2024-03-23. Available from: [Link]

-

Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. 2015-02-25. Available from: [Link]

-

Infrared Spectroscopy. Available from: [Link]

-

6-Ethoxypyridazin-3-amin. ChemBK. 2024-04-09. Available from: [Link]

-

Understanding 6-Methoxypyridazin-3-amine: Properties for Pharmaceutical Intermediates. Available from: [Link]

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. Available from: [Link]

-

3-Aminopyridine. Wikipedia. Available from: [Link]

-

3-Pyridazinamine, 6-ethoxy-. US EPA. Available from: [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. 2023-09-20. Available from: [Link]

-

Prodrugs for Amines. PMC. Available from: [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. 2025-08-06. Available from: [Link]

-

6-METHOXYPYRIDAZIN-3-AMINE. precisionFDA. Available from: [Link]

-

Amine 3. Physical Properties - Boiling Points & Basicity.. YouTube. 2016-01-01. Available from: [Link]

-

an introduction to amines. Chemguide. Available from: [Link]

-

Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. PMC. Available from: [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available from: [Link]

-

FT-IR spectrum of (C2).. ResearchGate. Available from: [Link]

-

Boiling Points and Solubility of Amines. YouTube. 2019-08-22. Available from: [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. MDPI. Available from: [Link]

-

Reactions, Anti-Alzheimer and Anti COX-2 Activities of 6-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines. ResearchGate. 2025-08-06. Available from: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. 2024-05-31. Available from: [Link]

-

6-phenoxypyridazin-3-amine | CAS#:39539-69-0. Chemsrc. 2025-08-26. Available from: [Link]

-

6-ETHOXYPYRIDAZIN-3-AMINE [P93003]. ChemUniverse. Available from: [Link]

-

Methylamine. National Institute of Standards and Technology. Available from: [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. chembk.com [chembk.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. Pyridazin-3-amine | 5469-70-5 [chemicalbook.com]

- 7. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]

6-Ethoxypyridazin-3-amine structural analogs and derivatives

An In-Depth Technical Guide to 6-Ethoxypyridazin-3-amine: Synthesis, Derivatization, and Pharmacological Landscape

Executive Summary

The pyridazine ring system is a privileged heterocyclic scaffold characterized by unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, making it a cornerstone in modern medicinal chemistry.[1] Within this class, the 3-amino-6-substituted pyridazine motif is particularly noteworthy, serving as the core structural element in several approved therapeutic agents.[1] This guide focuses on 6-ethoxypyridazin-3-amine, a key representative of this family. We provide an in-depth exploration of its synthesis, starting from common precursors, and detail robust strategies for generating a diverse library of structural analogs and derivatives. Furthermore, this whitepaper synthesizes the extensive pharmacological activities associated with this scaffold, delving into structure-activity relationships (SAR) to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Pyridazine Scaffold in Drug Discovery

Pyridazine (1,2-diazine) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This arrangement endows the ring with distinct electronic properties that render it an attractive component for drug design. It is often employed as a bioisosteric replacement for phenyl rings or other azines to modulate properties such as lipophilicity, metabolic stability, and target engagement.[1] The utility of this scaffold is validated by its presence in a range of clinically approved drugs, including the TYK2 inhibitor deucravacitinib and the GnRH receptor antagonist relugolix, both of which are built upon a 3-aminopyridazine core.[1] This highlights the significance of the 3-amino-6-substituted pyridazine framework as a launchpad for discovering novel bioactive molecules.

The efficient and scalable synthesis of the 6-ethoxypyridazin-3-amine core is fundamental to any research program focused on its derivatives. The most common and industrially viable route begins with the readily available 3,6-dichloropyridazine. The overall strategy involves a sequential nucleophilic aromatic substitution (SNAr), first with ammonia and then with ethoxide.

Section 1.1: Retrosynthetic Analysis

A logical retrosynthetic pathway for 6-ethoxypyridazin-3-amine (Target) traces back to two key intermediates: 3-amino-6-chloropyridazine (1 ) and the starting material, 3,6-dichloropyridazine (2 ). This approach allows for the strategic and selective functionalization of the pyridazine ring.

Sources

An In-depth Technical Guide to the Synthesis of 3-amino-6-ethoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 3-amino-6-ethoxypyridazine, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the importance of this scaffold, this document details two primary, field-proven synthetic pathways, offering in-depth analysis of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The guide is structured to empower researchers with the necessary knowledge to not only replicate these syntheses but also to adapt and optimize them for their specific research and development needs.

Introduction: The Significance of the Pyridazine Core

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antihypertensive, cardiotonic, antiviral, and anticancer effects. The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 3-amino-6-ethoxypyridazine, in particular, serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds, making its efficient and reliable synthesis a critical aspect of drug discovery pipelines. This guide will explore the most logical and scientifically sound approaches to its preparation, starting from readily available commercial starting materials.

Strategic Analysis of Synthetic Pathways

Two principal retrosynthetic pathways have been identified and validated for the synthesis of 3-amino-6-ethoxypyridazine. The choice between these routes may depend on factors such as starting material availability, desired scale, and laboratory capabilities.

-

Pathway A: Amination followed by Ethoxylation. This approach commences with the selective amination of 3,6-dichloropyridazine to yield the intermediate, 3-amino-6-chloropyridazine. Subsequent nucleophilic aromatic substitution with an ethoxide source furnishes the final product.

-

Pathway B: Ethoxylation followed by Amination. In this alternative strategy, 3,6-dichloropyridazine is first subjected to a selective mono-ethoxylation to generate 3-chloro-6-ethoxypyridazine. The final step involves the amination of this intermediate to afford the target molecule.

The following sections will provide a detailed examination of each pathway, including mechanistic considerations and comprehensive experimental procedures.

Pathway A: Amination Followed by Ethoxylation

This pathway is often favored due to the well-established and high-yielding protocols for the initial amination step. The subsequent ethoxylation leverages the reactivity of the remaining chloro-substituent.

Step 1: Synthesis of 3-amino-6-chloropyridazine

The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine is a robust and widely documented nucleophilic aromatic substitution reaction.[1][2][3] The reaction proceeds by the displacement of one of the chlorine atoms by ammonia. The selective mono-amination is achievable due to the deactivating effect of the first introduced amino group on the pyridazine ring towards further nucleophilic attack.

Reaction Scheme:

Causality of Experimental Choices:

-

Reagent: Ammonia, typically in the form of aqueous ammonia (ammonia water) or ammonia gas dissolved in a suitable solvent, serves as the nucleophile.[1][2] The concentration and excess of ammonia are critical parameters to ensure complete reaction and minimize side products.

-

Solvent: A variety of solvents can be employed, including methanol, ethanol, methylene dichloride, DMF, acetonitrile, and water.[1] The choice of solvent can influence the reaction rate and solubility of the starting materials and products.

-

Temperature: The reaction is typically carried out at elevated temperatures, ranging from 30 to 180 °C, to overcome the activation energy for the nucleophilic substitution.[1]

-

Catalyst: In some industrial settings, a water-soluble polyether may be used as a catalyst to enhance reaction efficiency.[3]

Experimental Protocol: Synthesis of 3-amino-6-chloropyridazine

-

To a 100 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and dimethylformamide (DMF, 30 mL).[2]

-

Stir the mixture in the sealed flask at 100 °C for 9 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water), followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[1][2]

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 3,6-dichloropyridazine | [4] |

| Reagent | Aqueous Ammonia | [1] |

| Solvent | DMF | [2] |

| Temperature | 100 °C | [2] |

| Reaction Time | 9 hours | [2] |

| Typical Yield | 80-95% | [1][2] |

| Melting Point | 207-210 °C | [2] |

Step 2: Synthesis of 3-amino-6-ethoxypyridazine

The second step involves the nucleophilic substitution of the remaining chlorine atom in 3-amino-6-chloropyridazine with an ethoxide ion. This reaction is analogous to the reported synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine using sodium methoxide.[5]

Reaction Scheme:

Causality of Experimental Choices:

-

Reagent: Sodium ethoxide (NaOEt) is the nucleophile of choice, typically prepared in situ from sodium metal and absolute ethanol or used as a commercially available solution.

-

Solvent: Anhydrous ethanol is the ideal solvent as it is the conjugate acid of the nucleophile and readily dissolves the starting materials.

-

Temperature: The reaction is expected to proceed at elevated temperatures, likely under reflux, to facilitate the substitution.

Experimental Protocol: Synthesis of 3-amino-6-ethoxypyridazine

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully adding sodium metal (0.25 g, 11 mmol) to absolute ethanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Once all the sodium has reacted, add 3-amino-6-chloropyridazine (1.30 g, 10 mmol) to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-amino-6-ethoxypyridazine.

Pathway B: Ethoxylation Followed by Amination

This pathway offers an alternative route where the ethoxy group is introduced prior to the amino group. The key to this strategy is the selective mono-substitution of the highly reactive 3,6-dichloropyridazine.

Step 1: Synthesis of 3-chloro-6-ethoxypyridazine

The selective mono-ethoxylation of 3,6-dichloropyridazine can be achieved by carefully controlling the stoichiometry of the sodium ethoxide. The two chlorine atoms on the pyridazine ring have different reactivities, which can be exploited for selective substitution.

Reaction Scheme:

Causality of Experimental Choices:

-

Stoichiometry: The use of one equivalent of sodium ethoxide is crucial to favor the mono-substituted product and minimize the formation of the di-substituted by-product.

-

Solvent: Anhydrous ethanol is the preferred solvent.

-

Temperature: The reaction is typically performed at room temperature or with gentle heating to control the selectivity.

Experimental Protocol: Synthesis of 3-chloro-6-ethoxypyridazine

-

To a solution of 3,6-dichloropyridazine (1.49 g, 10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add a solution of sodium ethoxide in ethanol (1.0 equivalent) dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography on silica gel to isolate 3-chloro-6-ethoxypyridazine.

Step 2: Synthesis of 3-amino-6-ethoxypyridazine

The final step in this pathway is the amination of 3-chloro-6-ethoxypyridazine. This is a nucleophilic aromatic substitution reaction, similar to the amination of 3,6-dichloropyridazine.

Reaction Scheme:

Experimental Protocol: Synthesis of 3-amino-6-ethoxypyridazine

-

In a sealed tube or a pressure reactor, combine 3-chloro-6-ethoxypyridazine (1.59 g, 10 mmol) with a solution of ammonia in methanol (e.g., 7N solution, 10 mL).

-

Heat the mixture to 100-120 °C for 12-24 hours.

-

After cooling to room temperature, carefully vent the reactor.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 3-amino-6-ethoxypyridazine.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two synthetic pathways.

Caption: Pathway A: Amination followed by Ethoxylation.

Sources

- 1. 3-AMINO-6-METHYLPYRIDAZINE CAS#: 18591-82-7 [m.chemicalbook.com]

- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 3. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 4. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]

- 5. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]

6-Ethoxypyridazin-3-amine precursors and intermediates

An In-Depth Technical Guide to the Precursors and Intermediates of 6-Ethoxypyridazin-3-amine

Abstract

6-Ethoxypyridazin-3-amine is a pivotal heterocyclic building block in modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Its synthesis is a multi-step process reliant on the efficient preparation of key precursors and intermediates. This guide provides a comprehensive technical overview of the synthetic pathways leading to 6-ethoxypyridazin-3-amine, with a focus on the underlying chemical principles, reaction mechanisms, and field-proven protocols. We will dissect the synthesis of the foundational precursor, 3,6-dichloropyridazine, its subsequent transformation into the crucial intermediate 3-amino-6-chloropyridazine, and the final nucleophilic substitution to yield the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic sequence.

Introduction: The Significance of the Pyridazine Scaffold

Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, with approximately 60% of all FDA-approved small-molecule drugs featuring such a structure.[1] Among these, the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure."[1] This designation reflects its ability to bind to diverse biological targets, making it a fertile scaffold for drug discovery. 6-Ethoxypyridazin-3-amine (CAS: 39614-78-3) exemplifies the utility of this core, serving as a key intermediate in the synthesis of advanced pharmaceutical compounds.[2][3] Understanding its synthetic lineage is critical for process optimization, scale-up, and the development of novel derivatives.

The Synthetic Blueprint: From Commodity Chemicals to Core Intermediates

The journey to 6-ethoxypyridazin-3-amine begins with readily available starting materials and proceeds through two critical intermediates. The overall pathway is a testament to the power of heterocyclic chemistry in constructing complex, functionalized molecules.

Caption: Overall synthetic pathway to 6-Ethoxypyridazin-3-amine.

Foundational Precursor: Synthesis of 3,6-Dichloropyridazine

The synthesis of virtually all 3,6-disubstituted pyridazines begins with 3,6-dichloropyridazine (CAS: 141-30-0). This precursor is prized for the differential reactivity of its two chlorine atoms, which allows for sequential and selective functionalization.

Step 1: Ring Formation from Maleic Anhydride

The pyridazine ring is first constructed via the reaction of maleic anhydride with hydrazine hydrate.[4] This condensation reaction forms pyridazine-3,6-diol, more commonly known as maleic hydrazide.

Step 2: Chlorination

The diol is then converted to the highly reactive dichloro derivative. The most common and industrially scalable method involves heating the maleic hydrazide with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[5][6]

Causality Behind Experimental Choice: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl groups of the pyridazine-3,6-diol (which exists in a tautomeric equilibrium with the diketo form) to replace them with chlorine atoms, driving the reaction towards the desired product.[5]

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge pyridazine-3,6-diol (1.0 eq).

-

Reagent Addition: Under an inert nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 5.0 eq) at room temperature.[6]

-

Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess POCl₃.

-

Quenching: Carefully and slowly quench the thick residue into an ice-cold saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. Caution: This is a highly exothermic reaction.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3,6-dichloropyridazine.[6]

The Key Intermediate: 3-Amino-6-chloropyridazine

With 3,6-dichloropyridazine in hand, the next critical step is the selective mono-amination to produce 3-amino-6-chloropyridazine (CAS: 5469-69-2), also known as 6-chloropyridazin-3-amine.[7] This intermediate is a versatile building block for a vast array of pharmaceutical and agrochemical products.[2][8]

The Amination Reaction: A Nucleophilic Aromatic Substitution

The conversion relies on a nucleophilic aromatic substitution (SₙAr) reaction, where ammonia acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient pyridazine ring.[8]

Trustworthiness Through Control: The key to this synthesis is achieving mono-substitution. This is controlled by careful management of reaction stoichiometry, temperature, and time. Using a controlled amount of ammonia and running the reaction at elevated temperatures for a specific duration ensures that the reaction proceeds to the desired mono-aminated product without significant formation of the di-amino byproduct.[9] Industrial processes may employ catalysts like water-soluble polyethers to improve efficiency.[10]

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

-

Reaction Setup: Place 3,6-dichloropyridazine (1.0 eq) and a suitable solvent (e.g., ethanol) in a sealed pressure vessel or autoclave.[11]

-

Reagent Addition: Add concentrated aqueous ammonia or introduce ammonia gas into the vessel.[8][11]

-

Reaction: Heat the sealed vessel to 100-150°C and maintain for 6-24 hours.[9][11] The internal pressure will increase significantly.

-

Work-up: After cooling the vessel to room temperature, vent any excess ammonia.

-

Purification: Concentrate the reaction mixture to remove the solvent. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[9]

The Final Transformation: Synthesis of 6-Ethoxypyridazin-3-amine

The final step is the ethoxylation of 3-amino-6-chloropyridazine. This is another SₙAr reaction where a sodium ethoxide nucleophile displaces the remaining chlorine atom.

Mechanism of Ethoxylation

The reaction proceeds via a classic SₙAr mechanism. The pyridazine ring, being electron-deficient due to the two electronegative nitrogen atoms, is susceptible to nucleophilic attack.[12][13] The potent ethoxide nucleophile attacks the carbon atom bonded to the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored as the chloride ion is expelled, yielding the final product.

Caption: The SₙAr mechanism for the synthesis of 6-ethoxypyridazin-3-amine.

Note: The DOT script above is a template. Actual chemical structure images would be needed for a visual representation.

Experimental Protocol: Synthesis of 6-Ethoxypyridazin-3-amine

This protocol is adapted from analogous methoxylation procedures.[1]

-

Prepare Sodium Ethoxide: In a flask under a nitrogen atmosphere, dissolve clean sodium metal (1.1 eq) in anhydrous ethanol.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 3-amino-6-chloropyridazine (1.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Purification: Remove the ethanol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then dried and concentrated. Final purification is typically achieved by column chromatography to yield pure 6-ethoxypyridazin-3-amine.

Data Summary

For ease of reference, the properties and typical reaction conditions for the key compounds in this synthetic pathway are summarized below.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3,6-Dichloropyridazine | 141-30-0 | C₄H₂Cl₂N₂ | 148.98 | White to off-white solid |

| 3-Amino-6-chloropyridazine | 5469-69-2 | C₄H₄ClN₃ | 129.55 | Yellow to brown powder |

| 6-Ethoxypyridazin-3-amine | 39614-78-3 | C₆H₉N₃O | 139.16 | Off-white solid |

Table 2: Summary of Synthetic Transformations

| Transformation | Starting Material | Key Reagents | Typical Solvent | Typical Conditions |

| Chlorination | Pyridazine-3,6-diol | POCl₃ or PCl₅ | Neat or Chloroform[5] | 80-125°C[5][6] |

| Amination | 3,6-Dichloropyridazine | NH₃ (aq. or gas) | Ethanol / Water | 100-180°C, Sealed Vessel[9] |

| Ethoxylation | 3-Amino-6-chloropyridazine | Sodium Ethoxide | Ethanol | Reflux |

Conclusion

The synthesis of 6-ethoxypyridazin-3-amine is a well-established and robust sequence that highlights fundamental principles of heterocyclic chemistry. From the initial ring formation to a series of controlled nucleophilic aromatic substitutions, each step provides a valuable and progressively more complex intermediate. A thorough understanding of the reaction mechanisms, the causality behind procedural choices, and the specific protocols for preparing the 3,6-dichloropyridazine and 3-amino-6-chloropyridazine intermediates is essential for any scientist working in pharmaceutical synthesis. This knowledge not only ensures the efficient production of the target molecule but also provides the foundation for developing novel, life-saving therapeutics based on the versatile pyridazine scaffold.

References

- Vertex AI Search. (2025).

- Kim, J., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society.

- Google Patents. (2008). US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide.

- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis.

- Lee, J., et al. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI.

- Guidechem. (n.d.). How to Synthesize 3-Amino-4-bromo-6-chloropyridazine? - FAQ.

- Rahman, M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

- BenchChem. (n.d.). 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9.

- Google Patents. (2021).

- Nordmann. (n.d.). 3-Amino-6-chloropyridazine (5469-69-2).

- Tisler, M., & Stanovnik, B. (1968). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.

- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

- Biosynth. (n.d.). 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.

- Sako, S. (1962). Syntheses of Pyridazine Derivatives. I. The Reactivity of Chlorine Atoms in 3- and 6-Positions of 3,6-Dichloropyridazine 1-Oxide. Chemical and Pharmaceutical Bulletin.

- ChemicalBook. (n.d.). 3,6-Dichloropyridazine synthesis.

- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

- Sigma-Aldrich. (n.d.). 3-Amino-6-chloropyridazine 97 5469-69-2.

- Google Patents. (1961).

- Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science.

- Sherif, M. H., et al. (2011). Chemical Studies on 3,6-Dichloropyridazine (Part 2).

- BLD Pharm. (n.d.). 1589503-98-9|6-Methoxypyridazin-3-amine hydrochloride.

- Khan Academy. (2019).

- Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.

- Chiralen. (n.d.). 6-Ethoxypyridazin-3-amine.

- ChemUniverse. (n.d.). 6-ETHOXYPYRIDAZIN-3-AMINE [P93003].

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Pharmaceutical Synthesis: The Role of 6-Chloropyridazin-3-amine.

- US EPA. (n.d.). 3-Pyridazinamine, 6-ethoxy- - Substance Details - SRS.

- MDPI. (2023).

- Google Patents. (2012).

- MilliporeSigma. (n.d.). 6-chloropyridazin-3-amine.

- Rautio, J., et al. (2008). Prodrugs for Amines. Molecules.

- KLK OLEO. (n.d.).

Sources

- 1. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]

- 2. 3-Amino-6-chloropyridazine (5469-69-2) at Nordmann - nordmann.global [nordmann.global]

- 3. nbinno.com [nbinno.com]

- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 5. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 7. 6-chloropyridazin-3-amine | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 10. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 11. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

The Multifaceted Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, featured in numerous approved drugs and a vast array of investigational agents.[1] Among its derivatives, pyridazin-3-amine analogs have emerged as a particularly versatile class of compounds, exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of pyridazin-3-amine analogs, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights to inform the design and selection of pyridazine-based compounds for further investigation.

Introduction to the Pyridazin-3-amine Scaffold

The unique arrangement of nitrogen atoms in the pyridazine ring imparts distinct physicochemical properties, including hydrogen bonding capacity and a significant dipole moment, which critically influence their interactions with biological targets.[1] The pyridazin-3-amine core, with its reactive amino group, provides a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological activity. The diverse biological potential of pyridazinone derivatives, structurally related to pyridazin-3-amines, has been extensively reviewed, highlighting activities ranging from anticancer and anti-inflammatory to cardiovascular and neuroprotective effects.[2][3][4] This guide will build upon that foundation, with a specific focus on the amine-substituted analogs and their therapeutic promise.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridazin-3-amine analogs have demonstrated significant potential as anticancer agents, with various derivatives exhibiting potent activity against a range of cancer cell lines.[1][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which pyridazin-3-amine analogs exert their anticancer effects is through the inhibition of protein kinases.[1] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers.

-

VEGFR-2 Inhibition: Several pyridazinone-based derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.

-

BTK Inhibition: Certain pyrazolo[3,4-d]pyridazinone derivatives have shown strong inhibitory activity against Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling that is implicated in various B-cell malignancies.[3]

-

GSK-3β Inhibition: Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including cell proliferation and survival.[7][8]

-

JNK1 Pathway Targeting: Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, which is involved in stress-induced apoptosis.[9]

Beyond kinase inhibition, some chlorinated pyridazin-3(2H)-ones are thought to possess a dual-acting mechanism, functioning as both an anti-metabolite and an alkylating agent, leading to potent antineoplastic action.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyridazin-3-amine analogs is highly dependent on the nature and position of substituents on the pyridazine ring.

-

Substitution at the 6-position: The introduction of aryl or substituted aryl groups at the 6-position of the pyridazinone ring has been shown to be crucial for anticancer activity. For instance, a 6-aryl-pyridazinone derivative exhibited remarkable potency against leukemia and non-small cell lung cancer cell lines.[1]

-

Amine and Thioether Modifications: Modifications at the 3-position, such as the introduction of an allylthio group to the 6-aminopyridazine core, have also resulted in potent inhibition of various cancer cell lines.[1]

-

Fused Ring Systems: Fusing the pyridazine ring with other heterocyclic systems, such as pyrazole or imidazo[1,2-b]pyridazine, has led to the development of highly potent kinase inhibitors.[3][7][8]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridazin-3-amine analogs against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Acetamido-furanone AAF | MAC 13, MAC16 | 18.4 | [5] |

| Dichloropyridazine (DCPYR) | MAC16 | Significantly higher than arylated analogs | [5] |

| 6-Aryl-pyridazinone derivative | Leukemia, Non-small cell lung cancer | Sub-micromolar | [1] |

| 3-Allylthio-6-aminopyridazine | Various cancer cell lines | Potent inhibition | [1] |

| Pyrazolo[3,4-d]pyridazinone (Compound 37) | BTK enzyme | 0.0021 | [3] |

| Pyridazinone-quinoline hybrid (Compound 43) | Panc-1, Paca-2 | 2.9, 2.2 | [3] |

| Diarylurea pyridazinone (Compound 10h) | Staphylococcus aureus (MIC) | 16 µg/mL | [6] |

| Diarylurea pyridazinone (Compound 8g) | Candida albicans (MIC) | 16 µg/mL | [6] |

Experimental Protocol: In Vitro Anticancer Activity Screening (Sulforhodamine B Assay)

This protocol outlines a robust and widely used method for assessing the in vitro anticancer activity of pyridazin-3-amine analogs.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Causality Behind Experimental Choices: The SRB assay is chosen for its reliability, sensitivity, and its basis in measuring total cellular protein content, which provides a stable endpoint for cytotoxicity assessment. The use of TCA for fixation ensures that cellular proteins are precipitated and fixed to the plate, allowing for accurate staining.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Pyridazin-3-amine analogs have shown promise as a novel class of antimicrobial compounds with activity against a range of bacteria and fungi.[10][11]

Mechanism of Action and Molecular Targets

The precise mechanisms of action for many antimicrobial pyridazine derivatives are still under investigation. However, some potential molecular targets have been identified:

-

DNA Gyrase: Bacterial DNA gyrase is a key enzyme involved in DNA replication and is a validated target for antibacterial drugs. Molecular docking studies have suggested that pyridazine derivatives can bind to the active site of DNA gyrase, inhibiting its function.[10]

-

Dihydropteroate Synthase (DHPS): This enzyme is crucial in the folate biosynthetic pathway of bacteria. Pyrimido[4,5-c]pyridazine-based inhibitors have been shown to target the pterin binding site of DHPS.[4]

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency of pyridazin-3-amine analogs are highly dependent on the nature and position of substituents.

-

Halogen Substitution: Chloro derivatives have exhibited the highest antibacterial activity, particularly against Gram-negative bacteria, with MICs lower than the standard drug chloramphenicol.[10]

-

Side Chain Modifications: The introduction of different side chains can significantly impact antimicrobial activity. For example, the coupling of a hydrazide intermediate with various benzaldehydes and acetophenones has yielded potent pyridazine derivatives.[10]

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyridazin-3-amine analogs.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892–3.744 | [10] |

| Diarylurea pyridazinone (10h) | Staphylococcus aureus | 16 | [6] |

| Diarylurea pyridazinone (8g) | Candida albicans | 16 | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details a standardized method for determining the Minimum Inhibitory Concentration (MIC) of pyridazin-3-amine analogs against various microorganisms.[12][13][14][15][16][17]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Microbial strains (bacteria or fungi)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Test compound stock solution (in a suitable solvent)

-

Inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader (optional)

Procedure:

-

Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare Inoculum: Prepare a standardized inoculum of the microorganism and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well containing the test compound. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that shows no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Self-Validating System: The inclusion of positive and negative controls is crucial for validating the assay. The positive control ensures that the microorganism is viable and capable of growth under the experimental conditions, while the negative control confirms the sterility of the medium.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyridazin-3-amine analogs have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[9]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of pyridazin-3-amine analogs are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

-

Cyclooxygenase (COX) Inhibition: Some pyridazinone derivatives have been reported to inhibit COX-2, a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[18]

-

NF-κB and MAPK Signaling Pathways: The carrageenan-induced paw edema model, a standard for evaluating anti-inflammatory agents, involves the activation of the NF-κB and MAPK signaling pathways, which lead to the production of pro-inflammatory cytokines.[19] It is hypothesized that some pyridazine derivatives may exert their anti-inflammatory effects by inhibiting these pathways.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyridazine derivatives can be modulated by structural modifications. For instance, in one study, the hybridization of a pyridazine ring with a 4-fluorophenyl group was investigated for its impact on JNK1 inhibitory activity, a kinase involved in inflammatory signaling.[9]

Data Presentation: In Vivo Anti-inflammatory Activity

The following table presents representative data on the in vivo anti-inflammatory activity of a hypothetical "Anti-inflammatory agent 19" in the carrageenan-induced paw edema model.[19]

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | 0.78 ± 0.06 | - |

| Indomethacin | 10 | 0.35 ± 0.03 | 55.1 |

| Agent 19 | 10 | 0.62 ± 0.05 | 20.5 |

| Agent 19 | 20 | 0.48 ± 0.04 | 38.5 |

| Agent 19 | 40 | 0.39 ± 0.04 | 50.0 |

| p < 0.05 compared to the vehicle control group. |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely accepted model for screening potential anti-inflammatory drugs.[18][19][20][21][22]

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% solution in saline)

-

Plethysmometer

-

Test compound

-

Positive control (e.g., Indomethacin)

-

Vehicle

Procedure:

-

Animal Grouping and Dosing: Randomly divide the rats into experimental groups (n=6-8 per group), including a vehicle control, a positive control, and groups for different doses of the test compound. Administer the compounds (e.g., intraperitoneally) 30 minutes before carrageenan injection.[18]

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[18]

-

Calculation of Edema and Inhibition:

-

The degree of swelling is calculated by subtracting the initial paw volume from the paw volume at each time point.[19]

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[19]

-

Causality Behind Experimental Choices: Carrageenan is used to induce a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the later phase is characterized by prostaglandin production and neutrophil infiltration, mimicking key aspects of acute inflammation.[19] The plethysmometer provides a quantitative and reproducible measurement of paw edema.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neuroinflammation and excitotoxicity are key pathological features of many neurodegenerative diseases. Pyridazin-3-amine analogs have emerged as promising neuroprotective agents with the potential to mitigate neuronal damage.

Mechanism of Action: Modulating Neuroinflammation and Glutamate Homeostasis

-

Inhibition of Pro-inflammatory Cytokine Production: Some aminopyridazine derivatives have been shown to selectively block the increased production of pro-inflammatory cytokines such as IL-1β and TNF-α by activated glia, without inhibiting potentially beneficial glial functions.

-

NLRP3 Inflammasome Inhibition: Novel pyridazine compounds have been identified as inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response in the central nervous system that is implicated in neurodegenerative diseases like Parkinson's disease.

-

EAAT2 Activation: Certain pyridazine derivatives have been found to be potent activators of the Excitatory Amino Acid Transporter 2 (EAAT2).[23][24] EAAT2 is responsible for the clearance of glutamate from the synaptic cleft, and its activation can restore normal glutamate homeostasis and provide neuronal protection against excitotoxicity.[23][24]

Structure-Activity Relationship (SAR) Insights

The development of neuroprotective pyridazine analogs has involved strategic structural modifications to enhance their efficacy and drug-like properties. For example, follow-up studies on an initial antineuroinflammatory agent led to the development of a water-soluble, orally available drug candidate with improved pharmacokinetic properties.

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)

This protocol provides a method to assess the neuroprotective effects of pyridazin-3-amine analogs against glutamate-induced neuronal cell death.

Objective: To determine the ability of a test compound to protect neurons from glutamate-induced excitotoxicity.

Materials:

-

Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Glutamate solution

-

Test compound

-

MTT or LDH assay kit for cell viability assessment

Procedure:

-

Cell Culture: Culture neuronal cells in appropriate plates.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Glutamate Exposure: Expose the cells to a toxic concentration of glutamate for a defined duration.

-

Cell Viability Assessment: After the glutamate exposure, assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity).

-

Data Analysis: Calculate the percentage of cell survival in the presence of the test compound compared to the glutamate-treated control.

Causality Behind Experimental Choices: Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its excessive activation of receptors leads to excitotoxicity, a common mechanism of neuronal death in many neurological disorders. This in vitro model provides a relevant and controlled system to screen for neuroprotective compounds.

Synthesis of Pyridazin-3-amine Analogs

The synthesis of pyridazin-3-amine analogs can be achieved through various synthetic routes, allowing for the introduction of diverse substituents to explore structure-activity relationships.

General Synthetic Strategies

-

From 3-Oxo-2-arylhydrazonopropanals: A general route involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride to yield pyridazin-3-one derivatives.[25]

-

From γ-Keto Acids or Esters: A common method for preparing pyridazinones involves the treatment of appropriate γ-keto acids or γ-keto esters with hydrazine.

-

N-Alkylation of Pyridazinones: N-alkylation of 3,6-dialkoxy pyridazinones is a frequently used method for the synthesis of 3-(2-substituted)-pyridazinones.

-

Aza-Diels-Alder Reaction: An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions.[26]

Exemplary Synthetic Protocol: Synthesis of 3-Benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazines

This protocol describes the synthesis of a fused pyridazine derivative.[27]

Materials:

-

Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)-propenoate

-

3-Aminopyridazines

-

Acetic acid

-

Sodium acetate

Procedure:

-

A mixture of methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)-propenoate, a 3-aminopyridazine derivative, and 1 equivalent of sodium acetate in acetic acid is refluxed.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration and purified by recrystallization.

Visualization of Key Pathways and Workflows

Signaling Pathway: Kinase Inhibition in Cancer

Caption: Inhibition of key kinases by pyridazin-3-amine analogs.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The pyridazin-3-amine scaffold represents a highly versatile platform for the development of novel therapeutics with a wide range of biological activities. The potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects observed for various analogs underscore the importance of this chemical space for further exploration. Future research should focus on elucidating the precise molecular mechanisms of action for these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development. The detailed experimental protocols and structure-activity relationship insights provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new and effective treatments for a multitude of diseases.

References

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (URL: [Link])

-

Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (URL: [Link])

-

Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H- pyrimido[1,2-b]pyridazine and 1. (URL: [Link])

-